molecular formula C13H23N2O2PS2 B14161960 S-[(E)-cyano(1-methylpyrrolidin-2-ylidene)methyl] O,O-dipropan-2-yl phosphorodithioate CAS No. 112880-88-3

S-[(E)-cyano(1-methylpyrrolidin-2-ylidene)methyl] O,O-dipropan-2-yl phosphorodithioate

Cat. No.: B14161960
CAS No.: 112880-88-3
M. Wt: 334.4 g/mol
InChI Key: FWKQNWDDDXKYMU-OUKQBFOZSA-N
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Description

S-[(E)-cyano(1-methylpyrrolidin-2-ylidene)methyl] O,O-dipropan-2-yl phosphorodithioate is a complex organophosphorus compound It is known for its unique chemical structure, which includes a cyano group, a pyrrolidine ring, and a phosphorodithioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-[(E)-cyano(1-methylpyrrolidin-2-ylidene)methyl] O,O-dipropan-2-yl phosphorodithioate typically involves a multi-step process. One common method includes the reaction of a pyrrolidine derivative with a phosphorodithioate reagent under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety protocols. Advanced techniques, such as automated synthesis and real-time monitoring, are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

S-[(E)-cyano(1-methylpyrrolidin-2-ylidene)methyl] O,O-dipropan-2-yl phosphorodithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The phosphorodithioate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols or amines can be employed under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

S-[(E)-cyano(1-methylpyrrolidin-2-ylidene)methyl] O,O-dipropan-2-yl phosphorodithioate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of S-[(E)-cyano(1-methylpyrrolidin-2-ylidene)methyl] O,O-dipropan-2-yl phosphorodithioate involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The cyano group and phosphorodithioate moiety play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • S-[(E)-cyano(1-methylpyrrolidin-2-ylidene)methyl] O,O-diethyl phosphorodithioate
  • S-[(E)-cyano(1-methylpyrrolidin-2-ylidene)methyl] O,O-dimethyl phosphorodithioate

Uniqueness

S-[(E)-cyano(1-methylpyrrolidin-2-ylidene)methyl] O,O-dipropan-2-yl phosphorodithioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

112880-88-3

Molecular Formula

C13H23N2O2PS2

Molecular Weight

334.4 g/mol

IUPAC Name

(2E)-2-di(propan-2-yloxy)phosphinothioylsulfanyl-2-(1-methylpyrrolidin-2-ylidene)acetonitrile

InChI

InChI=1S/C13H23N2O2PS2/c1-10(2)16-18(19,17-11(3)4)20-13(9-14)12-7-6-8-15(12)5/h10-11H,6-8H2,1-5H3/b13-12+

InChI Key

FWKQNWDDDXKYMU-OUKQBFOZSA-N

Isomeric SMILES

CC(C)OP(=S)(OC(C)C)S/C(=C/1\CCCN1C)/C#N

Canonical SMILES

CC(C)OP(=S)(OC(C)C)SC(=C1CCCN1C)C#N

Origin of Product

United States

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